Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane
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Overview
Description
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane is a chemical compound known for its unique structure and properties. It is a silane derivative, characterized by the presence of a trimethylsilyl group attached to an oxetane ring substituted with methyl and diphenyl groups. This compound finds applications in various fields due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane typically involves the reaction of 3-methyl-2,2-diphenyloxetan-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silane compound with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in applications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced oxetane compounds, and various substituted silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, while the oxetane ring offers reactivity towards nucleophiles and electrophiles. This combination allows the compound to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Another silane derivative used in similar applications but lacks the oxetane ring.
Diphenyloxetane derivatives: Compounds with similar oxetane structures but different substituents.
Uniqueness
Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane stands out due to its unique combination of a trimethylsilyl group and an oxetane ring. This structure imparts both stability and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
89867-77-6 |
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Molecular Formula |
C19H24O2Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
trimethyl-(3-methyl-2,2-diphenyloxetan-3-yl)oxysilane |
InChI |
InChI=1S/C19H24O2Si/c1-18(21-22(2,3)4)15-20-19(18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 |
InChI Key |
SOSWTUKVHNBXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C |
Origin of Product |
United States |
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